molecular formula C31H22N4O2 B1398193 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole CAS No. 1192873-56-5

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole

Cat. No.: B1398193
CAS No.: 1192873-56-5
M. Wt: 482.5 g/mol
InChI Key: BRLUMRGDIVZAAI-UHFFFAOYSA-N
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Description

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group at the 5-position, a pyridin-4-yl group at the 3-position, and a trityl group at the 1-position of the indazole ring.

Scientific Research Applications

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Chemical Biology: Employed in the design of molecular probes and bioactive molecules.

    Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.

Safety and Hazards

The safety and hazards associated with a specific indazole derivative would depend on its structure and the conditions under which it is handled . Material safety data sheets (MSDS) provide information about the potential hazards of a chemical, as well as guidelines for its safe handling and disposal .

Future Directions

The study of indazole derivatives is a vibrant field with potential applications in medicinal chemistry, materials science, and other areas . Future research might focus on synthesizing new indazole derivatives, studying their properties, and exploring their potential applications .

Biochemical Analysis

Biochemical Properties

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Additionally, the compound can modulate the activity of transcription factors, leading to changes in gene expression that affect cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with kinases can lead to the inhibition of phosphorylation events, which are critical for signal transduction . Furthermore, the nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations. Over time, the compound may undergo hydrolysis or reduction, leading to the formation of degradation products . These changes can affect its biological activity and long-term effects on cellular function. In vitro studies have shown that the compound’s stability can be influenced by factors such as pH and temperature, which should be carefully controlled during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability, which are critical for its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Pyridin-4-yl Group: This can be achieved through cross-coupling reactions such as Suzuki or Heck coupling, using pyridin-4-yl boronic acid or halides.

    Addition of the Trityl Group: The trityl group can be introduced through Friedel-Crafts alkylation using trityl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo various coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

    Coupling: Palladium catalysts, boronic acids, halides.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Indazoles: From nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-indazole: Lacks the pyridin-4-yl and trityl groups.

    3-(pyridin-4-yl)-1H-indazole: Lacks the nitro and trityl groups.

    1-trityl-1H-indazole: Lacks the nitro and pyridin-4-yl groups.

Uniqueness

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its redox activity, the pyridin-4-yl group provides additional binding interactions, and the trityl group increases its hydrophobicity and stability.

Properties

IUPAC Name

5-nitro-3-pyridin-4-yl-1-tritylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N4O2/c36-35(37)27-16-17-29-28(22-27)30(23-18-20-32-21-19-23)33-34(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLUMRGDIVZAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733757
Record name 5-Nitro-3-(pyridin-4-yl)-1-(triphenylmethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192873-56-5
Record name 5-Nitro-3-(pyridin-4-yl)-1-(triphenylmethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 ml round bottom flask equipped with a magnetic stir bar was added 3-bromo-5-nitro-1-trityl-1H-indazole (13.13 g, 27.1 mmol), followed by the additions of 4-pyridine boronic acid (5.00 g, 40.7 mmol), PdCl2(dppf) (2.21 g, 2.7 mmol) and K3PO4 (14.39 g, 67.8 mmol). The mixture was dissolved in a mixture of 160 ml of dioxane and 40 ml of H2O and stirred overnight at 80° C. Upon completion, the reaction mixture was filtered through a pad of celite and washed with water (3×100 ml). The organic phase was then dried over anhydrous MgSO4, filtered and concentrated to give a crude product. The crude product was column purified (30% EtAOc/Hexane) to give 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole (10.7 g) as a yellow solid.
Quantity
13.13 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
14.39 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
2.21 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

3-Bromo-5-nitro-1-trityl-1H-indazole (1 g, 0.002 mol) was added to a vial containing pyridin-4-ylboronic acid (0.279 g, 0.00227 mol) and tetrakis(triphenylphosphine)-palladium (0.1155 g, 0.0001 mol). After purging the vial with nitrogen gas, dioxane (6 L) and 2M sodium carbonate (0.006 mol) was added to the vial respectively. The reaction mixture was stirred and was heated to 80° C. for 16 h. Upon completion, the mixture was concentrated under vacuo. Water (3 mL) was added and was extracted using dichloromethane (3×3 mL). The extracts were combined and dried using anhydrous sodium sulfate. The resulting suspension was filtered and concentrated. The crude product was purified using flash chromatography (1:1 Hexane:Ethyl Acetate). Pure product (0.8954 g, 92.8% yield) was recovered.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.279 g
Type
reactant
Reaction Step Two
Quantity
0.1155 g
Type
catalyst
Reaction Step Two
Quantity
0.006 mol
Type
reactant
Reaction Step Three
Quantity
6 L
Type
solvent
Reaction Step Three
Yield
92.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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